3-(Difluoromethyl)imidazo[1,5-a]pyrazine 3-(Difluoromethyl)imidazo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20459691
InChI: InChI=1S/C7H5F2N3/c8-6(9)7-11-4-5-3-10-1-2-12(5)7/h1-4,6H
SMILES:
Molecular Formula: C7H5F2N3
Molecular Weight: 169.13 g/mol

3-(Difluoromethyl)imidazo[1,5-a]pyrazine

CAS No.:

VCID: VC20459691

Molecular Formula: C7H5F2N3

Molecular Weight: 169.13 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)imidazo[1,5-a]pyrazine -

Description

Overview of 3-(Difluoromethyl)imidazo[1,5-a]pyrazine

3-(Difluoromethyl)imidazo[1,5-a]pyrazine is a heterocyclic compound containing an imidazo-pyrazine framework with a difluoromethyl (-CF2H) substituent at the third position. This compound is part of a broader class of nitrogen-containing heterocycles, which are often explored for their biological and pharmacological properties.

Chemical Information

  • Molecular Formula: C6H5F2N3C_6H_5F_2N_3

  • CAS Number: 2703780-84-9

  • Structure:

    • The imidazo[1,5-a]pyrazine core consists of fused imidazole and pyrazine rings.

    • A difluoromethyl group is attached to the third position of the fused system.

Applications and Importance

Heterocyclic compounds such as imidazo[1,5-a]pyrazines are widely studied in medicinal chemistry due to their ability to interact with biological targets. The presence of fluorinated groups like difluoromethyl enhances the compound's lipophilicity, metabolic stability, and bioavailability, making it a promising scaffold for drug discovery.

Structural Characteristics

  • The difluoromethyl group introduces electron-withdrawing effects, influencing the compound's reactivity and binding affinity to biological targets.

  • The rigid fused-ring system provides structural stability and enhances interactions with enzymes or receptors.

Synthesis Pathways

The synthesis of imidazo[1,5-a]pyrazines typically involves cyclization reactions between pyrazine derivatives and imidazole precursors. For 3-(difluoromethyl)imidazo[1,5-a]pyrazine, a common synthetic route includes:

  • Preparation of Pyrazine Precursors:

    • Starting from halogenated pyrazines or pyrazine carboxylic acids.

  • Introduction of Difluoromethyl Group:

    • Difluoromethylation can be achieved using reagents such as bromodifluoromethane or difluoroiodomethane under basic conditions.

  • Cyclization Reaction:

    • The final step involves cyclization with an imidazole derivative to form the fused imidazo-pyrazine system.

Anticancer Potential

Imidazo-pyrazines have been investigated as kinase inhibitors targeting pathways involved in cancer cell proliferation. For example:

  • Substitution patterns on the pyrazine ring influence binding affinity to kinases like VEGFR-2 or c-Met .

Antimicrobial Activity

Fluorinated heterocycles are known to inhibit bacterial growth by targeting essential enzymes or disrupting membrane integrity. Compounds with similar scaffolds have shown activity against drug-resistant pathogens such as MRSA .

Data Table: Comparison with Related Compounds

CompoundSubstituent(s)Biological ActivityReference Compound
3-(Difluoromethyl)imidazo[1,5-a]pyrazineDifluoromethyl (-CF2H)Under investigation
3-(Trifluoromethyl)imidazo[1,5-a]pyrazineTrifluoromethyl (-CF3)Antibacterial/AntitumoralForetinib
Imidazo[1,5-a]pyrazines (general class)VariousAnticancer/AntimicrobialMultiple
Product Name 3-(Difluoromethyl)imidazo[1,5-a]pyrazine
Molecular Formula C7H5F2N3
Molecular Weight 169.13 g/mol
IUPAC Name 3-(difluoromethyl)imidazo[1,5-a]pyrazine
Standard InChI InChI=1S/C7H5F2N3/c8-6(9)7-11-4-5-3-10-1-2-12(5)7/h1-4,6H
Standard InChIKey HODXMADFFNXMFN-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=CN=C2C(F)F)C=N1
PubChem Compound 165691634
Last Modified Aug 15 2024

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